molecular formula C27H33NO11 B193306 Colchicoside CAS No. 477-29-2

Colchicoside

Cat. No.: B193306
CAS No.: 477-29-2
M. Wt: 547.5 g/mol
InChI Key: UXAFRQPVHYZDED-ZZEDUEFDSA-N
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Description

Colchicoside is a naturally occurring glucoside derived from the plant Colchicum autumnale. It is known for its potent anti-inflammatory and muscle relaxant properties. This compound is widely used in the treatment of various musculoskeletal disorders due to its ability to alleviate pain and reduce muscle spasms.

Scientific Research Applications

Colchicoside has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

    Biology: Studied for its effects on cellular processes and its potential as a tool for studying microtubule dynamics.

    Medicine: Widely used in the treatment of musculoskeletal disorders, inflammation, and pain management.

    Industry: Employed in the production of anti-inflammatory and muscle relaxant medications

Mechanism of Action

Target of Action

Colchicoside, a semi-synthetic derivative of colchicine, primarily targets the γ-aminobutyric acid A (GABA-A) receptors and strychnine-sensitive glycine receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. This compound also interacts with the P-glycoprotein transporter and the CYP3A4 enzyme , which are involved in drug and toxin metabolism .

Mode of Action

This compound acts as an antagonist of nicotinic acetylcholine receptors (nAchRs) . It binds to these receptors, inhibiting their function and thereby reducing muscle spasticity . Additionally, it is believed to act via antagonism of GABA A and glycine receptors , contributing to its anti-inflammatory and analgesic effects.

Biochemical Pathways

This compound affects several biochemical pathways. It prevents microtubule assembly, disrupting inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis . This modulation of inflammatory pathways is key to its therapeutic effects.

Pharmacokinetics

This compound is predominantly metabolized in the gastrointestinal tract. Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play a pivotal role in governing its pharmacokinetics . This influences the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

This compound exhibits potent anti-inflammatory and analgesic effects. It inhibits the proliferation of various cancer cells, induces apoptosis, and suppresses the expression of cell survival proteins . It also blocks cell proliferation biomarkers such as c-MYC and the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biotransformation of thiocolchicine into thiothis compound, a process used in the production of this compound, can be performed efficiently by a specific strain of Bacillus megaterium . This suggests that the efficacy and stability of this compound could be influenced by the presence of specific microorganisms in the environment.

Safety and Hazards

Colchicoside is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Colchicoside and its derivatives have been used for the treatment of diseases of the muscle–skeletal system due to their potent anti-inflammatory and myorelaxant properties . Future research may focus on optimizing the biotransformation process and exploring other potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Colchicoside interacts with various enzymes and proteins, particularly those involved in tubulin polymerization . Its interactions with these biomolecules are characterized by its ability to inhibit tubulin polymerization, thereby affecting the formation of microtubules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of tubulin polymerization can lead to changes in cell morphology and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly tubulin . By inhibiting tubulin polymerization, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Colchicoside typically involves the extraction of colchicine from the seeds of Colchicum autumnale, followed by a series of chemical transformations. The key steps include:

    Demethylation: Colchicine is demethylated to produce 3-demethylcolchicine.

    Glucosylation: The demethylated product is then glucosylated to form this compound.

Industrial Production Methods: Industrial production of this compound often employs biotransformation techniques using specific strains of microorganisms such as Bacillus megaterium. This method is preferred due to its high selectivity and efficiency, as well as its environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Colchicoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various glucosylated and demethylated derivatives of this compound .

Comparison with Similar Compounds

    Colchicine: A naturally occurring compound with similar anti-inflammatory properties but higher toxicity.

    Thiocolchicoside: A semi-synthetic derivative of this compound with enhanced muscle relaxant properties.

    Demecolcine: Another derivative of Colchicine with applications in cancer treatment.

Uniqueness of this compound: this compound is unique due to its balanced profile of efficacy and safety. Unlike Colchicine, it has a lower toxicity profile, making it suitable for long-term use in the treatment of chronic conditions. Its ability to selectively target GABA-A receptors also sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFRQPVHYZDED-ZZEDUEFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010233
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-29-2
Record name Colchicoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name COLCHICOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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